1,2,3-Butanetriol

Descripción

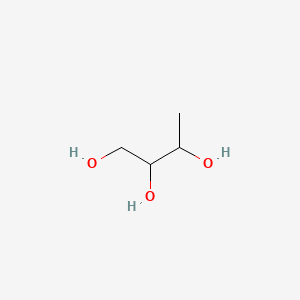

(2R*, 3R*)-1, 2, 3-butanetriol, also known as 1, 2, 3-trihydroxybutane, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl) (2R*, 3R*)-1, 2, 3-butanetriol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (2R*, 3R*)-1, 2, 3-butanetriol is primarily located in the cytoplasm (2R*, 3R*)-1, 2, 3-butanetriol can be biosynthesized from butane.

Structure

3D Structure

Propiedades

IUPAC Name |

butane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKTBLXMTYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871078 | |

| Record name | 1,2,3-Butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-50-1 | |

| Record name | 1,2,3-Butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Butanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 1,2,3-Butanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Butanetriol is a polyol, a type of organic compound containing multiple hydroxyl functional groups. Its structure, seemingly simple, holds significant stereochemical complexity, making it a molecule of interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed analysis of its stereoisomers, and a summary of its physicochemical properties.

Chemical Structure

This compound, also known as butane-1,2,3-triol, is a four-carbon chain with hydroxyl (-OH) groups attached to the first three carbon atoms.[1] Its chemical formula is C4H10O3, and it has a molecular weight of 106.12 g/mol .[2] The presence of hydroxyl groups makes it a polar molecule with the capacity for hydrogen bonding, influencing its physical properties such as boiling point and solubility.

General Physicochemical Properties of this compound (Stereoisomeric Mixture):

| Property | Value | Reference |

| CAS Number | 4435-50-1 | [2] |

| Molecular Formula | C4H10O3 | [2] |

| Molecular Weight | 106.12 g/mol | [2] |

| Boiling Point | 175 °C (at 27 mmHg) | [3] |

| Refractive Index | 1.47 | [4] |

Stereoisomerism of this compound

The core of this compound's complexity lies in its stereochemistry. The second and third carbon atoms (C2 and C3) in the butane chain are chiral centers, as each is bonded to four different groups. This chirality gives rise to a total of 2^2 = 4 possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers and their corresponding diastereomeric relationships.

The four stereoisomers are:

-

(2R,3R)-1,2,3-Butanetriol

-

(2S,3S)-1,2,3-Butanetriol

-

(2R,3S)-1,2,3-Butanetriol

-

(2S,3R)-1,2,3-Butanetriol

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R,3S) and (2S,3R) isomers form another pair of enantiomers. The relationship between any enantiomeric pair and the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

Visualization of this compound Stereoisomers

The following diagram illustrates the relationship between the four stereoisomers of this compound.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1,2,3-Butanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Butanetriol, a polyol with the chemical formula C4H10O3, is a versatile molecule with growing interest in various scientific and industrial fields, including pharmaceuticals. Its three hydroxyl groups confer unique physical and chemical properties, making it a valuable chiral precursor and building block in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis and key reactions, and an exploration of its relevance in biological systems.

Physical Properties of this compound

This compound is a colorless to light orange or yellow, clear liquid at room temperature.[1] It is characterized by its hydrophilic nature due to the presence of three hydroxyl groups, which allows for its solubility in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H10O3 | [1][2] |

| Molecular Weight | 106.12 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 133-134 °C at 1.7 mmHg | [3] |

| pKa | 14.16 ± 0.20 (Predicted) | |

| LogP | -1.3 | [2] |

| CAS Number | 4435-50-1 | [1][2] |

| IUPAC Name | Butane-1,2,3-triol | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its three hydroxyl groups, which can undergo oxidation, esterification, and dehydration reactions.

Oxidation

As a polyol, this compound can be oxidized by strong oxidizing agents. For instance, reaction with acidified potassium permanganate can lead to the cleavage of carbon-carbon bonds.

Esterification

The hydroxyl groups of this compound readily react with carboxylic acids or their derivatives, such as acid anhydrides, in the presence of an acid catalyst to form esters. This reaction is fundamental to its use in the synthesis of various polymers and plasticizers.[1]

Dehydration

Under certain conditions, this compound can undergo dehydration to form ethers or cyclic compounds.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the syn-dihydroxylation of an unsaturated precursor, such as but-1-en-3-ol, using an oxidizing agent like osmium tetroxide.

Protocol: Synthesis of this compound via Dihydroxylation

-

Reaction Setup: In a well-ventilated fume hood, dissolve but-1-en-3-ol in a suitable solvent system, such as a mixture of acetone and water.

-

Addition of Oxidant: While stirring the solution at a controlled temperature (typically 0-25 °C), add a catalytic amount of osmium tetroxide (OsO4) followed by a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium bisulfite.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis of this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to its polar nature, derivatization is often required to improve its volatility for GC analysis.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation and Derivatization: To a known amount of the sample containing this compound, add an internal standard (e.g., a deuterated analog or a compound with similar properties). Evaporate the solvent under a stream of nitrogen. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to form the trimethylsilyl (TMS) ether derivatives.

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

-

-

Data Analysis: Identify the TMS derivative of this compound based on its retention time and mass spectrum. Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

Caption: GC-MS Analysis Workflow.

Biological Relevance and Applications in Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural similarity to glycerol suggests potential interactions with metabolic pathways involving polyols. The polyol pathway, for instance, is a metabolic route that converts glucose to sorbitol and then to fructose.[1][2][4][5][6] This pathway is implicated in the pathology of diabetic complications. Although not a direct participant, the study of butanetriols can provide insights into the mechanisms of enzymes involved in polyol metabolism.

Caption: The Polyol Pathway.

In drug development, the chiral nature of this compound makes it a valuable starting material for the synthesis of complex, stereochemically defined molecules. Its isomer, 1,2,4-butanetriol, has been utilized as a precursor for cholesterol-lowering drugs and is a key component in the synthesis of the HIV protease inhibitor amprenavir.[7] While specific examples for this compound are less common in publicly available literature, its potential as a chiral building block for novel therapeutics remains an active area of research.

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it a molecule of significant interest to researchers and drug development professionals. Its hydrophilicity, coupled with the reactivity of its three hydroxyl groups, allows for its use in a variety of chemical transformations. The detailed protocols provided in this guide for its synthesis and analysis offer a practical foundation for its further investigation and application. While its direct role in biological signaling pathways requires more research, its potential as a chiral precursor in the synthesis of bioactive molecules underscores its importance in the future of pharmaceutical development.

References

- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Polyol pathway - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]

1,2,3-Butanetriol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Butanetriol, a triol with the chemical formula C4H10O3, is a polyol of interest in various scientific and industrial fields.[1][2] Unlike its more extensively studied isomer, 1,2,4-butanetriol, detailed public-domain information regarding specific experimental protocols and biological pathways for this compound is limited. However, its chemical structure, possessing three hydroxyl groups, makes it a versatile precursor and intermediate in chemical synthesis.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to research and development.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 4435-50-1[1][2] |

| Molecular Formula | C4H10O3[1][2] |

| IUPAC Name | Butane-1,2,3-triol[2] |

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 106.12 g/mol | [1][2] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| pKa | 14.16 ± 0.20 (Predicted) | [1] |

| Refractive Index | 1.4670 to 1.4730 | [1] |

Synthesis and Chemical Reactions

The reactivity of this compound is primarily dictated by its three hydroxyl groups, which can undergo typical alcohol reactions:

-

Esterification: Reaction with carboxylic acids to form esters, which have applications as plasticizers and in polymer synthesis.[1]

-

Oxidative Cleavage: The vicinal diol structure allows for oxidative cleavage with reagents such as periodic acid.[1]

-

Dehydration: Under certain conditions, intramolecular or intermolecular dehydration can lead to the formation of ethers or cyclic compounds.[1]

References

spectroscopic data for 1,2,3-Butanetriol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3-Butanetriol (CAS No. 4435-50-1), a triol of interest in various chemical and pharmaceutical applications. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, along with the experimental protocols for data acquisition.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of a small polyol. Electron ionization (EI) is a common method for its analysis.

| Parameter | Value |

| Molecular Formula | C4H10O3 |

| Molecular Weight | 106.12 g/mol |

| Major Fragments (m/z) | 43, 45, 44 |

Table 1: Key Mass Spectrometry Data for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is typically required for GC-MS analysis. A common method involves trimethylsilylation (TMS) to increase volatility.

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent like pyridine or methanol.

-

Derivatization : An aliquot of the sample is dried under a stream of nitrogen. Anhydrous pyridine and a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), are added. The mixture is then heated (e.g., at 70°C for 60 minutes) to form the tris-TMS ether derivative.[1]

-

GC Conditions :

-

Injector : Split mode with a temperature of around 250°C.

-

Column : A non-polar column, such as a 5% phenyl-methylpolysiloxane column.

-

Oven Program : A temperature gradient is used, for example, starting at 50°C and ramping up to 250°C.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole.

-

Scan Range : m/z 40-400.

-

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is dominated by a strong, broad absorption band characteristic of the O-H stretching of its three hydroxyl groups. The spectrum also shows characteristic C-H and C-O stretching frequencies.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | ~3350 | Strong, Broad |

| C-H Stretch | ~2970, ~2930, ~2880 | Medium-Strong |

| C-O Stretch | ~1050 | Strong |

Table 2: Major Infrared Absorption Peaks for this compound.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a viscous liquid like this compound, a neat (undiluted) sample is typically analyzed as a thin film.

-

Sample Preparation : A small drop of neat this compound is placed on the surface of one salt plate (e.g., NaCl or KBr).

-

Cell Assembly : A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Data Acquisition : The "sandwich" cell is placed in the spectrometer's sample holder. A background spectrum of air is first collected, followed by the sample spectrum. The instrument settings typically include a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

References

An In-Depth Technical Guide to the Solubility and Stability of 1,2,3-Butanetriol in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1,2,3-butanetriol, a versatile polyol with increasing applications in the pharmaceutical and chemical industries. Due to its hydrophilic nature, this compound exhibits high solubility in polar solvents, a critical characteristic for its use in various formulations. This document compiles available solubility and stability data, outlines detailed experimental protocols for their determination, and presents visual workflows to aid in experimental design. The information herein is intended to support researchers, scientists, and drug development professionals in effectively utilizing this compound in their work.

Introduction

This compound (CAS No. 4435-50-1) is a three-carbon polyol containing three hydroxyl groups, which contribute to its distinct physical and chemical properties. Its structural similarity to glycerol lends it a hygroscopic and viscous nature. The presence of multiple hydroxyl groups allows for extensive hydrogen bonding, which dictates its solubility in various solvents and its performance in formulations. Understanding the solubility and stability of this compound is paramount for its application in drug delivery systems, as a cryoprotectant, and in chemical synthesis.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability in pharmaceutical formulations. This compound is characterized by its high polarity and capacity for hydrogen bonding, making it highly soluble in polar solvents.

Qualitative Solubility

This compound is highly soluble in water and other polar organic solvents. Its miscibility with water is a key feature, attributed to the favorable hydrogen bonding interactions between its hydroxyl groups and water molecules. It is also soluble in polar solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Conversely, it is expected to have low solubility in non-polar solvents like toluene and hexane.

Quantitative Solubility Data

While extensive experimental data on the quantitative solubility of this compound across a range of solvents and temperatures is not widely available in public literature, some data has been reported and predicted.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 30 | 1.2 x 10⁶ mg/L (1200 g/L) | Experimental |

| Water | Not Specified | Predicted: 996 g/L | Predicted |

| Water | 25 | Calculated: ~3.1 mol/L (from log10WS=0.49) | Calculated |

| Hot Methanol | Not Specified | Soluble | Qualitative |

| Hot Pyridine | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Slightly Soluble | Qualitative |

| Alcohol | Not Specified | Slightly Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative |

Note: The octanol-water partition coefficients (log P) reported are -1.280 and -1.8, indicating a strong preference for the aqueous phase and confirming its hydrophilic nature.

Stability of this compound

The chemical stability of this compound is a critical factor for ensuring the safety, efficacy, and shelf-life of products in which it is used.

General Stability Profile

This compound is chemically stable under normal laboratory and storage conditions.[1] For optimal long-term stability, it is recommended to store the compound in cool and dark conditions, below 15°C.[1]

Incompatibilities

As a polyol, this compound is susceptible to oxidation by strong oxidizing agents.[1] Contact with such agents should be avoided to prevent degradation.

Degradation Profile

Specific studies detailing the degradation pathways, kinetics, and the influence of pH and temperature on the stability of this compound are not extensively documented in publicly available literature. However, under combustion, it decomposes to produce carbon oxides.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and stability of this compound, based on established guidelines and analytical techniques.

Solubility Determination: Shake-Flask Method (based on OECD Guideline 105)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance.[2][3]

Principle: An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaker

-

Volumetric flasks, pipettes, and syringes

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Charged Aerosol Detector (CAD))

Procedure:

-

Add an excess amount of this compound to a series of flasks containing the desired solvent (e.g., water, ethanol, acetone). The excess solid should be visually present throughout the experiment.

-

Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After equilibration, stop the agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

The solubility is reported as the mean of at least three replicate determinations.

Analytical Method (HPLC-RID/CAD):

-

Column: A C18 column is often suitable for the separation of polyols.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water is a common starting point.

-

Detector: Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) is recommended for quantification.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

Stability-Indicating Method Development and Forced Degradation Studies (based on ICH Q1A(R2) Guidelines)

Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.

Principle: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. The resulting mixture is then analyzed to separate the parent compound from its degradation products.

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve this compound in a solution of a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH).

-

Heat the solutions at an elevated temperature (e.g., 60-80°C) for a specified period.

-

At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature or a slightly elevated temperature and analyze samples at different time intervals.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80-100°C).

-

At various time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Analyze the sample after a specified duration of exposure.

-

Stability-Indicating HPLC Method: The HPLC method developed for the analysis of forced degradation samples should be capable of separating the intact this compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm the specificity of the method.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Logical Relationship of Factors Influencing Solubility and Stability

Caption: Factors influencing the solubility and stability of this compound.

Conclusion

This compound is a highly polar and water-soluble polyol, making it a valuable excipient and chemical intermediate. Its stability under normal conditions is adequate for many applications, though care should be taken to avoid contact with strong oxidizing agents. While comprehensive quantitative data remains a subject for further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility and stability of this compound in their specific applications. The provided workflows offer a visual guide to aid in the design and execution of these critical studies.

References

Unveiling 1,2,3-Butanetriol: A Technical Guide to Its Synthesis and Natural Occurrence

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and natural occurrence of 1,2,3-butanetriol, a vicinal triol of interest to researchers, scientists, and professionals in drug development. While less common than its isomer, 1,2,4-butanetriol, understanding the synthesis and natural sources of this compound is crucial for exploring its potential applications.

Chemical Synthesis of this compound

The chemical synthesis of this compound is not as extensively documented as that of other butanetriol isomers. However, established organic chemistry principles can be applied to achieve its synthesis. One potential, albeit less direct, route involves the oxymercuration-demercuration of specific unsaturated precursors. For instance, the reaction of 1-butene-3,4-diol with a mercury salt, followed by reduction, can lead to the formation of this compound, although it may be a byproduct in reactions targeting 1,2,4-butanetriol.[1]

A more targeted approach would involve the stereoselective dihydroxylation of a suitable allylic alcohol. For example, the syn-dihydroxylation of (R)- or (S)-3-buten-2-ol using reagents like osmium tetroxide would yield the corresponding stereoisomers of this compound. The choice of starting material and catalyst is critical for controlling the stereochemistry of the final product.

Hypothetical Synthetic Pathway using Osmium Tetroxide

Caption: Hypothetical stereoselective synthesis of (2S,3R)-Butane-1,2,3-triol.

Natural Occurrence of this compound

The natural occurrence of this compound is not widely reported, suggesting it is a relatively rare compound in the biosphere. However, there is evidence of its presence in certain plant species.

Detection in Urtica dioica

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively published. However, based on general organic chemistry principles, the following outlines can be proposed for further development.

Table 1: Proposed Experimental Protocol Outlines

| Procedure | Methodology | Key Parameters | Notes |

| Chemical Synthesis via Dihydroxylation | Stereoselective dihydroxylation of a chiral allylic alcohol (e.g., (S)-3-buten-2-ol). | Reagents: Osmium tetroxide (catalytic), N-methylmorpholine N-oxide (NMO) as co-oxidant. Solvent: Acetone/water mixture. Temperature: Room temperature. Workup: Quenching with sodium bisulfite, followed by extraction and chromatographic purification. | This is a standard procedure for syn-dihydroxylation and would need to be optimized for this specific substrate. Proper safety precautions for handling osmium tetroxide are essential. |

| Isolation from Urtica dioica | Extraction and chromatographic separation. | Extraction: Maceration or Soxhlet extraction of dried Urtica dioica leaves with methanol. Purification: Column chromatography on silica gel with a gradient elution system (e.g., ethyl acetate/hexane). Analysis: GC-MS for identification and quantification. | The extraction and purification protocol would require significant optimization to isolate this compound from the complex plant matrix. |

Quantitative Data

Currently, there is a lack of published quantitative data on the yields of specific stereoisomers of this compound from chemical synthesis and its concentration in natural sources. The development of robust analytical methods is a prerequisite for obtaining this crucial information.

Logical Workflow for Further Research

The following diagram outlines a logical workflow for advancing the knowledge of this compound.

Caption: Proposed research workflow for this compound.

Conclusion

This compound remains a relatively underexplored chemical entity compared to its isomers. The development of efficient and stereoselective synthetic routes is paramount for enabling further research into its properties and potential applications. Its confirmed presence in Urtica dioica opens up an intriguing avenue for natural product chemistry and ethnopharmacology. This technical guide serves as a foundational resource to stimulate and guide future research endeavors in this area.

References

1,2,3-Butanetriol: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal guidelines for 1,2,3-Butanetriol (CAS No. 4435-50-1). The information is compiled to meet the needs of laboratory and research professionals, with a focus on presenting clear, actionable information to ensure a safe working environment.

Chemical and Physical Properties

This compound is a triol, a type of alcohol containing three hydroxyl groups.[1] It is a stable compound under normal laboratory and storage conditions.[2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₃ | [1][2][3] |

| Molecular Weight | 106.12 g/mol | [1][2][3] |

| CAS Number | 4435-50-1 | [2][3][4] |

| Appearance | Colorless to Light orange to Yellow clear liquid | |

| Melting Point | 117°C (lit.) | [3] |

| Boiling Point | 175°C at 27 mmHg (lit.) | [4] |

| Flash Point | 46°C (lit.) | [4] |

| Refractive Index | 1.4670 to 1.4730 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Serious eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Safety and Handling Protocols

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [3][4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. | [3][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [3][4] |

Safe Handling Practices

-

Do not eat, drink, or smoke when using this product.[4]

Storage Conditions

-

Keep the container in a dry, cool, and well-ventilated place.[3][4]

-

Store apart from foodstuff containers or incompatible materials.[3]

-

Store locked up.[4]

Emergency Procedures

First Aid Measures

The following table outlines the recommended first aid procedures in case of exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation, breathing vapors, mist, or gas, and contact with skin and eyes. Use personal protective equipment.[3][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[3][4]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Remove all sources of ignition and use spark-proof tools.[3][4]

Disposal Guidelines

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4] All waste must be handled in accordance with local, state, and federal regulations.[5]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: A flowchart illustrating the safe handling workflow for this compound.

Caption: A decision-making flowchart for first aid response to this compound exposure.

References

The Enigmatic Role of 1,2,3-Butanetriol in Metabolism: A Comparative Analysis with the Well-Characterized 1,2,4-Butanetriol Isomer

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of the biological significance of 1,2,3-butanetriol in metabolic pathways. A comprehensive review of existing literature reveals a notable scarcity of research on the metabolic fate and function of this compound. In stark contrast, its isomer, 1,2,4-butanetriol, is the subject of extensive investigation, particularly in the realm of metabolic engineering and biotechnology.

This document will first summarize the limited available information on this compound. Subsequently, it will provide an in-depth analysis of the well-documented metabolic pathways and biotechnological production of 1,2,4-butanetriol, offering a comparative perspective that may inform future research into the metabolic relevance of other butanetriol isomers.

Part 1: this compound - An Uncharted Territory in Metabolic Science

This compound, a triol with the molecular formula C4H10O3, is characterized by a four-carbon backbone with hydroxyl groups at the first, second, and third positions.[1][2] Despite its simple structure, its engagement in biological systems is poorly understood.

Current Knowledge and Postulations:

-

Potential Pharmaceutical Precursor: Research suggests that this compound may possess biological activity and could serve as a precursor for various bioactive compounds.[1]

-

Tool for Carbohydrate Metabolism Research: It has been proposed as a potential substrate or inhibitor for investigating carbohydrate metabolism, which could help elucidate the complex processes of energy utilization by organisms.[1]

-

Natural Occurrence: The Human Metabolome Database indicates that (2R,3R)-1,2,3-Butanetriol has been detected, though not quantified, in herbs and spices, suggesting it may be a potential biomarker for the consumption of these foods.[3]

-

Toxicological Profile: Safety data indicates that this compound is harmful if swallowed and can cause skin and eye irritation.[2][4]

To date, no specific metabolic pathways involving this compound as a natural intermediate have been delineated in the scientific literature. Furthermore, there is a lack of quantitative data regarding its enzymatic conversion or its impact on metabolic fluxes. The biodegradation of the structurally similar but distinct compound, 1,2,3-trichloropropane, is known to be initiated by propane monooxygenase in some bacteria, but a metabolic link to this compound has not been established.[5][6]

Part 2: 1,2,4-Butanetriol - A Metabolically Engineered Commodity

In contrast to the ambiguity surrounding its 1,2,3-isomer, 1,2,4-butanetriol (BT) is a compound of significant interest, primarily for its role as a precursor to the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN) and various pharmaceuticals.[7][8][9][10] The microbial synthesis of BT from renewable feedstocks is a well-established field of metabolic engineering.

Engineered Biosynthetic Pathways of 1,2,4-Butanetriol

The most common biosynthetic routes for 1,2,4-butanetriol have been engineered in microorganisms such as Escherichia coli and Saccharomyces cerevisiae, typically utilizing pentose sugars like D-xylose and L-arabinose derived from lignocellulosic biomass.[7][9][11][12]

A prevalent engineered pathway for the conversion of D-xylose to D-1,2,4-butanetriol involves a four-step enzymatic cascade.

Caption: Engineered metabolic pathway for the production of D-1,2,4-butanetriol from D-xylose.

A similar pathway exists for the conversion of L-arabinose to L-1,2,4-butanetriol.[11] Additionally, a novel biosynthetic pathway from glucose via the nonessential amino acid homoserine has been designed.[8]

Quantitative Data on 1,2,4-Butanetriol Production

The following table summarizes key quantitative data from various metabolic engineering studies for the production of 1,2,4-butanetriol.

| Host Organism | Substrate | Key Genetic Modifications | Production Titer (g/L) | Molar Yield (mol/mol) | Reference |

| Escherichia coli | Corn cob hydrolysate | Deletion of ptsG and pgi; overexpression of four heterologous enzymes and endogenous YqhD | 43.4 | 0.9 | [7] |

| Escherichia coli | D-xylose | Co-expression of xylose dehydrogenase, xylonolactonase, xylonate dehydratase, 2-keto acid decarboxylase, and aldehyde reductase | 3.92 | 0.277 | |

| Saccharomyces cerevisiae | D-xylose | Multiple integrations of kdcA and overexpression of NADH kinase POS5Δ17 | 6.6 | 0.57 | [12] |

| Escherichia coli | Glucose | Engineered phosphoserine transaminase and overexpression of genes in a homoserine-derived pathway | 0.0196 | Not Reported | [8] |

| Escherichia coli | D-xylose | Optimized YjhGT325F variant and co-expression of the SUF [Fe–S] cluster biosynthesis system | 10.36 | 0.736 | [13] |

Experimental Protocols

The production and analysis of 1,2,4-butanetriol in these studies generally follow a standardized workflow.

1. Strain Construction and Cultivation:

-

Gene Cloning and Expression: Genes encoding the pathway enzymes are cloned into expression vectors and transformed into the host organism. Codon optimization may be employed for heterologous expression.

-

Culture Conditions: Recombinant strains are typically cultured in a defined medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose and/or xylose), antibiotics for plasmid maintenance, and an inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to initiate protein expression.[14]

2. Fed-Batch Fermentation:

-

Bioreactor Setup: High-titer production is achieved in controlled bioreactors.

-

Feeding Strategy: A fed-batch strategy is often employed, where the carbon source is fed continuously or intermittently to maintain a desired concentration and avoid substrate inhibition.

-

Process Control: Parameters such as pH, temperature, and dissolved oxygen are monitored and controlled to optimize cell growth and product formation.

3. Product Quantification:

-

Sample Preparation: Culture supernatant is collected and prepared for analysis.

-

Analytical Method: 1,2,4-Butanetriol concentrations are typically determined by gas chromatography-mass spectrometry (GC-MS) following derivatization.

References

- 1. Buy this compound | 4435-50-1 [smolecule.com]

- 2. This compound | C4H10O3 | CID 20497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for (2R*,3R*)-1,2,3-Butanetriol (HMDB0034778) [hmdb.ca]

- 4. echemi.com [echemi.com]

- 5. Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 9. researchgate.net [researchgate.net]

- 10. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20060234363A1 - Synthesis of 1,2,4-butanetriol enantiomers from carbohydrates - Google Patents [patents.google.com]

- 12. Optimization of 1,2,4-butanetriol production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Enigmatic Chirality of 1,2,3-Butanetriol: A Technical Guide for Researchers

An exploration into the stereochemical complexity of 1,2,3-butanetriol reveals a landscape of theoretical possibilities juxtaposed with a notable scarcity of specific experimental data for its distinct stereoisomers. This technical guide synthesizes the available information on the chirality of this compound, highlighting the established principles of its stereochemistry and the current gaps in its experimental characterization, thereby providing a crucial resource for researchers, scientists, and professionals in drug development.

Understanding the Stereochemistry of this compound

This compound possesses two chiral centers at carbons C2 and C3. This structural feature gives rise to a total of four possible stereoisomers, comprising two pairs of enantiomers.[1][2] The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. The relationship between any non-enantiomeric pair, such as (2R,3R) and (2R,3S), is diastereomeric.

The spatial arrangement of the hydroxyl groups and the ethyl group around the C2-C3 bond defines the absolute configuration (R or S) at each stereocenter, which in turn dictates the molecule's chiroptical properties, such as its interaction with plane-polarized light.

Physical and Chemical Properties: A Data Gap

Table 1: General Physical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C4H10O3 | [3][4][5] |

| Molecular Weight | 106.12 g/mol | [3][4][5] |

| Boiling Point | 175 °C at 27 mmHg | [5] |

| Density | 1.18 g/cm³ | [5] |

| Refractive Index | 1.4670 - 1.4730 | [6] |

The absence of specific rotation data for the pure enantiomers prevents the determination of enantiomeric excess (ee) in synthesized mixtures using polarimetry, a fundamental technique in chiral chemistry.

Synthesis and Separation of Stereoisomers: Methodological Considerations

The synthesis of all four stereoisomers of this compound would necessitate stereoselective synthetic strategies. Methodologies such as Sharpless asymmetric dihydroxylation of a suitable alkene precursor could, in principle, yield specific diastereomers.[6][7][8] Subsequent separation of the resulting enantiomers would then be required.

Potential Synthetic Pathways

A logical starting point for the synthesis of this compound stereoisomers would be the asymmetric dihydroxylation of crotyl alcohol (2-buten-1-ol). The choice of the chiral ligand (e.g., AD-mix-α or AD-mix-β) and the geometry of the starting alkene (cis or trans) would determine the stereochemical outcome.

Caption: Potential synthetic route to this compound stereoisomers.

Separation of Stereoisomers

Once a mixture of stereoisomers is obtained, their separation is a critical step.

-

Diastereomer Separation: Diastereomers have different physical properties and can often be separated by conventional techniques such as fractional crystallization or chromatography (e.g., silica gel column chromatography).

-

Enantiomer Separation (Resolution): Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. Common methods for enantiomeric resolution include:

-

Chiral Derivatization: Reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated. The original enantiomers are subsequently recovered by removing the resolving agent.

-

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) that interacts differently with each enantiomer, leading to their separation.

-

Experimental Protocols: A Need for Development

Detailed experimental protocols for the stereoselective synthesis and separation of all four this compound stereoisomers are not currently available in the public domain. The development of such protocols would be a valuable contribution to the field of stereochemistry and organic synthesis. Below is a generalized workflow that could serve as a starting point for such an investigation.

Caption: Generalized workflow for the synthesis and characterization of this compound stereoisomers.

Characterization Techniques

The unambiguous characterization of each stereoisomer is paramount.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of the molecule. Advanced NMR techniques, such as the formation of chiral derivatives (e.g., Mosher's esters), can be used to elucidate the absolute configuration of the stereocenters.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Polarimetry: Measures the optical rotation of the chiral molecules, which is a key parameter for distinguishing between enantiomers and determining their purity.

Conclusion and Future Outlook

The chirality of this compound presents a classic case of stereoisomerism. However, the lack of specific experimental data for its four stereoisomers represents a significant knowledge gap. For researchers in drug discovery and development, where stereochemistry plays a critical role in pharmacological activity and safety, the ability to synthesize, separate, and characterize each stereoisomer is essential.

Future research should focus on the development of robust and scalable stereoselective synthetic routes to all four stereoisomers of this compound. The subsequent purification and thorough characterization, including the determination of specific rotation and other physical properties, will provide the scientific community with a complete and invaluable dataset for this fundamental chiral molecule. This will undoubtedly facilitate its potential application in the design and synthesis of novel chiral drugs and other functional materials.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H10O3 | CID 20497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4435-50-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]

- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3-Butanetriol: Nomenclature, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-butanetriol, a polyol of interest in various chemical and pharmaceutical applications. The document details its nomenclature, physicochemical properties, and outlines key experimental methodologies for its synthesis and analysis.

Nomenclature and Synonyms

This compound is systematically named butane-1,2,3-triol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] This name clearly indicates a four-carbon chain (butane) with hydroxyl (-OH) groups attached to the first, second, and third carbon atoms.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 4435-50-1 .[1][2][5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H10O3 | [1][2] |

| Molecular Weight | 106.12 g/mol | [1][2] |

| Appearance | Colorless to light orange/yellow clear liquid | [4] |

| Boiling Point | 175 °C at 27 mm Hg | [1] |

| Density | 1.18 g/cm³ | [1] |

| Refractive Index | 1.4670 - 1.4730 | [1] |

| pKa | 14.16 ± 0.20 (Predicted) | [1] |

| LogP (Octanol/Water) | -1.3 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide illustrative protocols.

Synthesis of this compound via Reduction of a Precursor

Reaction Scheme:

Materials:

-

(S)-dimethyl malate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol, anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium borohydride (3.2 g, 83 mmol) in anhydrous THF (42 mL).

-

Prepare a solution of (S)-dimethyl malate (7.7 g, 46 mmol) in anhydrous ethanol (12 mL).

-

Add the (S)-dimethyl malate solution dropwise to the sodium borohydride suspension over a period of 60 minutes at 25 °C.

-

After the addition is complete, stir the mixture under reflux for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the mixture to 7 using concentrated HCl.

-

Filter the inorganic salts and wash the filter cake with THF (2 x 25 mL).

-

Combine the filtrates and concentrate them to dryness in vacuo.

-

Dissolve the residue in methanol (120 mL) and re-concentrate to dryness in vacuo to yield the butanetriol product.

Analytical Protocols

Due to the low volatility of polyols like this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC-MS analysis. Trimethylsilylation is a common derivatization technique.

Materials:

-

This compound sample

-

Pyridine, anhydrous

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., a suitable deuterated polyol)

-

GC vials with caps

-

Heating block or oven

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample into a GC vial.

-

Solvent Evaporation: If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen until completely dry.

-

Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 70°C for 60 minutes in a heating block.

-

Cooling and Analysis: Allow the vial to cool to room temperature before injecting the derivatized sample into the GC-MS system.

Illustrative GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-500).

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean vial. For a ¹³C NMR spectrum, a higher concentration (50-100 mg) is recommended.

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp signals.

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) using standard pulse programs.

-

Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of a Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound starting from crotonaldehyde. This multi-step synthesis involves epoxidation followed by hydrolysis and reduction.

Caption: A conceptual synthetic pathway for this compound from crotonaldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0923516B1 - Process for the preparation of butane triols - Google Patents [patents.google.com]

- 3. This compound | C4H10O3 | CID 20497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2263147C - Process for the preparation of butane triols - Google Patents [patents.google.com]

- 5. Buy this compound | 4435-50-1 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymers Using 1,2,3-Butanetriol as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3-Butanetriol, a trifunctional monomer possessing one primary and two secondary hydroxyl groups, presents a unique opportunity for the synthesis of novel branched and cross-linked polymers. While the use of its isomer, 1,2,4-butanetriol, is documented in the production of polyesters and polyurethanes, the application of this compound as a monomer remains a largely unexplored area of polymer chemistry. This document provides a theoretical framework and practical guidance for researchers interested in investigating the synthesis of polyesters and polyurethanes from this compound. The protocols and application notes herein are based on established principles of polymer chemistry and are intended to serve as a foundational resource for pioneering research in this domain.

Introduction

The trifunctional nature of this compound makes it an intriguing candidate for creating polymers with a high degree of branching and for use as a cross-linking agent. The differential reactivity of its primary and secondary hydroxyl groups—with primary hydroxyls being more reactive—allows for a degree of control over the polymerization process.[1][2] This could lead to the development of polymers with unique properties, such as tailored biodegradability, altered mechanical strength, and specific thermal characteristics, which could be advantageous in drug delivery systems, biomaterials, and other advanced applications.

This document outlines theoretical synthetic pathways for creating polyesters and polyurethanes using this compound. It provides detailed experimental protocols, data tables of relevant monomer properties, and visual diagrams of reaction workflows to guide researchers in their exploratory work.

Data Presentation

To facilitate experimental design, the following tables summarize the key physical properties of this compound and common co-monomers for polyester and polyurethane synthesis.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4435-50-1 | [3][4] |

| Molecular Formula | C4H10O3 | [4][5] |

| Molecular Weight | 106.12 g/mol | [4][5] |

| Boiling Point | 175 °C @ 27 mmHg | [3] |

| Density | 1.18 g/cm³ | [3][4] |

| Refractive Index | 1.4670 - 1.4730 | [3] |

| Physical State | Clear, slightly pale yellow liquid | [3][4] |

Table 2: Properties of Common Dicarboxylic Acids for Polyester Synthesis

| Dicarboxylic Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Adipic acid | 146.14 | 152.1 |

| Sebacic acid | 202.25 | 133-137 |

| Succinic acid | 118.09 | 184-190 |

| Glutaric acid | 132.12 | 95-98 |

Table 3: Properties of Common Diisocyanates for Polyurethane Synthesis

| Diisocyanate | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Toluene diisocyanate (TDI) | 174.16 | 251 |

| Methylene diphenyl diisocyanate (MDI) | 250.25 | 314 |

| Hexamethylene diisocyanate (HDI) | 168.19 | 255 |

| Isophorone diisocyanate (IPDI) | 222.28 | >250 (decomposes) |

Theoretical Polymer Structures

The use of this compound as a monomer is expected to lead to the formation of branched or cross-linked polymers.

-

Polyesters: Reaction with a dicarboxylic acid would lead to a hyperbranched polyester. The extent of cross-linking will depend on the stoichiometric ratio of the monomers.

-

Polyurethanes: Reaction with a diisocyanate will result in a cross-linked polyurethane network. The properties of the resulting material can be tuned by adjusting the ratio of this compound to other polyols in the formulation.

Experimental Protocols

The following are detailed, theoretical protocols for the synthesis of polyesters and polyurethanes from this compound. These protocols are based on general step-growth polymerization and polycondensation methods.[6][7][8] Researchers should consider these as starting points and optimize the conditions based on experimental observations.

Protocol 1: Synthesis of a Branched Polyester via Polycondensation

This protocol describes the synthesis of a branched polyester from this compound and adipic acid.

Materials:

-

This compound

-

Adipic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for water removal via azeotropic distillation)

-

Methanol (for purification)

-

Acetone (for purification)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark trap with condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Vacuum oven

Procedure:

-

Reactant Charging: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add this compound (e.g., 0.1 mol) and adipic acid (e.g., 0.1 mol).

-

Catalyst Addition: Add p-toluenesulfonic acid (0.1-0.5% by weight of the total reactants) to the flask.

-

Azeotropic Dehydration: Add toluene to the flask to facilitate the removal of water produced during the esterification reaction.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) under a slow stream of nitrogen. Continuously remove the water collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

-

Solvent Removal: After the reaction is complete, remove the toluene by distillation.

-

Purification: Dissolve the crude polymer in a minimal amount of acetone and precipitate it by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

-

FTIR Spectroscopy: To confirm the formation of ester linkages.

-

NMR Spectroscopy: To determine the polymer structure and degree of branching.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if any.

Protocol 2: Synthesis of a Cross-linked Polyurethane

This protocol describes the synthesis of a cross-linked polyurethane from this compound and toluene diisocyanate (TDI).

Materials:

-

This compound

-

Toluene diisocyanate (TDI)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Heating mantle with temperature controller

Procedure:

-

Reactant Preparation: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve this compound (e.g., 0.1 mol) in anhydrous DMF.

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.1% by weight of the total reactants) to the solution.

-

Isocyanate Addition: Place TDI (e.g., 0.15 mol, to ensure an excess of isocyanate groups for cross-linking) in a dropping funnel and add it dropwise to the stirred solution of this compound at room temperature. The reaction is exothermic, so control the addition rate to maintain the temperature below 60 °C.

-

Curing: After the addition is complete, heat the mixture to 80-100 °C for several hours to complete the curing process. The formation of a gel indicates the formation of a cross-linked network.

-

Solvent Removal and Post-Curing: If a solid polymer is desired, the solvent can be removed under vacuum, followed by a post-curing step at an elevated temperature to ensure complete reaction of the isocyanate groups.

Characterization:

-

FTIR Spectroscopy: To confirm the formation of urethane linkages and the disappearance of isocyanate groups.

-

Swellability Test: To assess the degree of cross-linking.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Dynamic Mechanical Analysis (DMA): To determine the mechanical properties such as storage modulus and glass transition temperature.

Mandatory Visualizations

Diagram 1: Theoretical Synthesis of a Branched Polyester

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic and Rheological Cross-Analysis of Polyester Polyol Cure Behavior: Role of Polyester Secondary Hydroxyl Content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4435-50-1 [m.chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | C4H10O3 | CID 20497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gdckulgam.edu.in [gdckulgam.edu.in]

- 7. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]

- 8. Step-growth polymerization - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of 1,2,3-Butanetriol as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Butanetriol is a versatile chiral polyol that holds significant potential as a starting material in the synthesis of complex pharmaceutical compounds.[1] Its three hydroxyl groups offer multiple points for chemical modification, allowing for the construction of stereochemically defined molecules.[1] This document outlines detailed protocols for the conversion of this compound into a chiral precursor for the synthesis of 1,2,3-triazole derivatives. 1,2,3-triazoles are a prominent class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]

The synthetic strategy detailed herein employs a selective activation of the primary hydroxyl group of this compound, followed by its conversion to an azide. This chiral azido-diol serves as a key building block for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This approach provides a reliable and efficient route to novel, chiral 1,2,3-triazole-based compounds with potential therapeutic applications.

Application Note 1: Synthesis of a Chiral Azido-Diol Precursor from this compound

The first stage of the synthetic route focuses on the transformation of the readily available this compound into a versatile chiral azide. This is achieved through a two-step process involving the selective tosylation of the primary hydroxyl group, followed by a nucleophilic substitution with an azide source. The chirality of the starting material is preserved throughout this sequence, yielding an enantiopure building block for subsequent reactions.

Experimental Protocol 1: Selective Monotosylation of (2S,3S)-1,2,3-Butanetriol

This protocol describes the selective tosylation of the primary hydroxyl group of (2S,3S)-1,2,3-butanetriol using p-toluenesulfonic acid and zirconium(IV) chloride as a catalyst, which has been shown to selectively tosylate primary alcohols in the presence of secondary alcohols.[6]

Materials and Reagents:

-

(2S,3S)-1,2,3-Butanetriol

-

p-Toluenesulfonic acid (p-TsOH)

-

Zirconium(IV) chloride (ZrCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a solution of (2S,3S)-1,2,3-butanetriol (1.0 eq.) in dichloromethane, add p-toluenesulfonic acid (1.2 eq.).

-

Add zirconium(IV) chloride (0.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (2S,3S)-1-O-tosyl-1,2,3-butanetriol.

| Parameter | Value | Reference |

| Substrate | (2S,3S)-1,2,3-Butanetriol | N/A |

| Reagents | p-TsOH, ZrCl₄ | [6] |

| Solvent | Dichloromethane | [6] |

| Temperature | Reflux | [6] |

| Reaction Time | 6-12 hours (TLC monitored) | [6] |

| Typical Yield | 75-85% | [6] |

Experimental Protocol 2: Synthesis of (2S,3S)-1-Azido-2,3-butanediol

This protocol details the conversion of the tosylate intermediate to the corresponding azide via nucleophilic substitution with sodium azide.[7]

Materials and Reagents:

-

(2S,3S)-1-O-tosyl-1,2,3-butanetriol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (2S,3S)-1-O-tosyl-1,2,3-butanetriol (1.0 eq.) in dimethylformamide.

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2S,3S)-1-azido-2,3-butanediol. The crude product may be used in the next step without further purification if of sufficient purity, or it can be purified by column chromatography.

| Parameter | Value | Reference |

| Substrate | (2S,3S)-1-O-tosyl-1,2,3-butanetriol | N/A |

| Reagent | Sodium Azide (NaN₃) | [7] |

| Solvent | Dimethylformamide (DMF) | [7] |

| Temperature | 60-80 °C | [7] |

| Reaction Time | 12-24 hours | [7] |

| Typical Yield | 85-95% | [7] |

Application Note 2: Copper-Catalyzed Synthesis of a Chiral 1,2,3-Triazole

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This "click" reaction is tolerant of a wide variety of functional groups and can be performed under mild conditions, making it a powerful tool in drug discovery.[5] In this protocol, the chiral azido-diol synthesized from this compound is reacted with phenylacetylene to generate a novel chiral triazole derivative.

Experimental Protocol 3: Synthesis of (2S,3S)-1-(4-Phenyl-1H-1,2,3-triazol-1-yl)butane-2,3-diol

This protocol outlines the CuAAC reaction between the chiral azide and phenylacetylene. The copper(I) catalyst is generated in situ from copper(II) sulfate and sodium ascorbate.[8]

Materials and Reagents:

-

(2S,3S)-1-Azido-2,3-butanediol

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and deionized water (1:1 mixture)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (2S,3S)-1-azido-2,3-butanediol (1.0 eq.) and phenylacetylene (1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in deionized water.

-

To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-